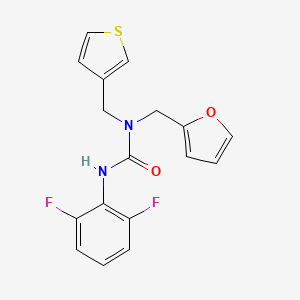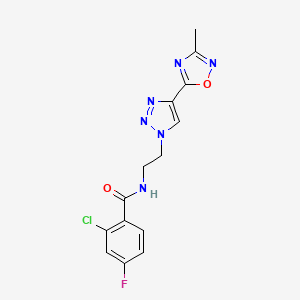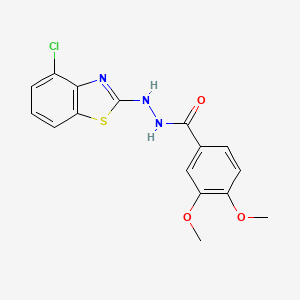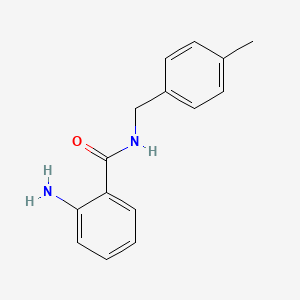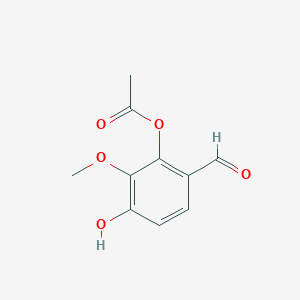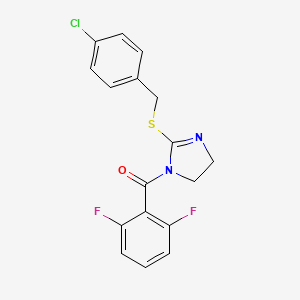
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be an organic molecule with several functional groups. It contains a 4,5-dihydro-1H-imidazole ring, which is a five-membered ring with two nitrogen atoms. It also has a thioether linkage (sulfur atom connected to two carbon atoms), a methanone group (a carbonyl group with two carbon atoms), and a 2,6-difluorophenyl group (a phenyl ring with fluorine atoms at the 2 and 6 positions).
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves nucleophilic substitution reactions or coupling reactions. The choice of reaction and reagents would depend on the specific functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, thioether linkage, methanone group, and difluorophenyl group would all contribute to its three-dimensional structure.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, compounds with similar structures can participate in a variety of reactions, including nucleophilic substitutions, additions, eliminations, and redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, density, and reactivity. These properties are determined by the compound’s molecular structure and the interactions between its atoms.Scientific Research Applications
Synthesis and Structural Characterization
Recent studies have focused on the synthesis and structural characterization of compounds related to "(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone." These compounds, including thiazole, thiophene, and imidazole derivatives, have been synthesized and analyzed using various spectroscopic methods to determine their structure and potential functional applications. One study described the synthesis and antioxidant activity of thiazole analogues, showcasing their potential as potent antioxidant agents due to the presence of selenourea functionality and halogen groups (Reddy et al., 2015).
Antioxidant Activity
The antioxidant properties of certain synthesized compounds have been evaluated, indicating their potential as new classes of potent antioxidant agents. Compounds containing selenourea functionality, in particular, exhibited significant activity compared to standard antioxidants. This suggests a promising area of research for developing new antioxidant agents (Reddy et al., 2015).
Corrosion Inhibition
Another area of application for these compounds is corrosion inhibition. Studies have explored the use of benzimidazole derivatives as corrosion inhibitors for mild steel in acidic mediums. These inhibitors have shown high efficiency, with one compound achieving a 98.9% inhibition efficiency at a concentration of 10^-3 M. Theoretical studies, including density functional theory (DFT) calculations, have supported these findings, suggesting a strong correlation between molecular structures and inhibition efficiency (Fergachi et al., 2018).
Antimicrobial Activity
Synthesized compounds have also been investigated for their antimicrobial activities. Molecular docking studies have been conducted to understand the interactions between these compounds and bacterial proteins, aiming to develop new antimicrobial agents. Some compounds displayed significant activity against various bacterial and fungal strains, indicating their potential as broad-spectrum antibiotics (Chandra et al., 2020).
Safety And Hazards
The safety and hazards of a compound depend on its reactivity, toxicity, and physical properties. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information.
Future Directions
The future directions for research on a compound depend on its potential applications. This could include further studies to understand its properties, development of synthesis methods, or exploration of its uses in fields like medicine or materials science.
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOGUFBZWGPKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2852414.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)
![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2852420.png)
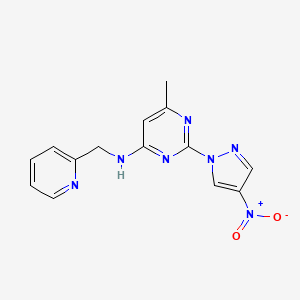
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2852423.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2852426.png)
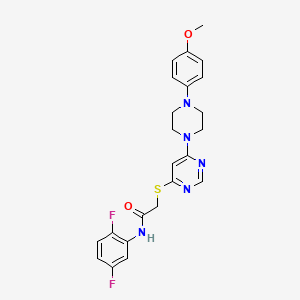
![(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2852428.png)
